molecular formula C10H7Br2N B8799134 8-Bromo-6-(bromomethyl)quinoline CAS No. 159925-47-0

8-Bromo-6-(bromomethyl)quinoline

Cat. No. B8799134
CAS RN: 159925-47-0
M. Wt: 300.98 g/mol
InChI Key: VYPSFBZHLCVORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-(bromomethyl)quinoline is a biochemical compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-6-(bromomethyl)quinoline, involves various methods. One approach is the Friedländer Synthesis, which involves iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-(bromomethyl)quinoline consists of a quinoline core with bromomethyl groups attached at the 6 and 8 positions . The SMILES string representation of the molecule is BrCc1cccc2cccnc12 .


Chemical Reactions Analysis

The bromination of 8-substituted quinolines has been studied extensively . In one study, mono bromination of 8-hydroxyquinoline and 8-aminoquinoline resulted in a mixture of mono and dibromo derivatives .


Physical And Chemical Properties Analysis

8-Bromo-6-(bromomethyl)quinoline is a powder with a molecular weight of 300.98 . Its empirical formula is C10H7Br2N . The compound has a quality level of 100 and is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to safety information .

Safety And Hazards

When handling 8-Bromo-6-(bromomethyl)quinoline, it is recommended to use personal protective equipment and avoid dust formation . It is also advised to avoid breathing vapors, mist, or gas and ensure adequate ventilation .

properties

CAS RN

159925-47-0

Product Name

8-Bromo-6-(bromomethyl)quinoline

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

8-bromo-6-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2

InChI Key

VYPSFBZHLCVORU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)CBr

Origin of Product

United States

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